molecular formula C18H16N2O5S B13425555 (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B13425555
M. Wt: 372.4 g/mol
InChI Key: AIZKICYDGWCDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with methoxy groups at positions 6 and 7, a phenyl group at position 3, and a sulfanyl-acetic acid moiety at position 2.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C18H16N2O5S/c1-24-14-8-12-13(9-15(14)25-2)19-18(26-10-16(21)22)20(17(12)23)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

AIZKICYDGWCDSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC(=O)O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Preparation of 2-Mercapto-3-phenylquinazolin-4(3H)-one Intermediate

The intermediate 2-mercapto-3-phenylquinazolin-4(3H)-one is synthesized by reacting anthranilic acid with phenyl isothiocyanate in the presence of a base such as triethylamine in absolute ethanol. The reaction mixture is refluxed for several hours, cooled, and the product is precipitated and purified by recrystallization. This intermediate exists predominantly in the thione form, confirmed by infrared spectroscopy showing characteristic N–H and C=O stretching vibrations.

Reaction Summary:

Reactants Conditions Product Yield (%)
Anthranilic acid + Phenyl isothiocyanate + Triethylamine Reflux in ethanol, 4 hours 2-Mercapto-3-phenylquinazolin-4(3H)-one 80

Synthesis of (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

The key step involves the reaction of the 2-mercapto-3-phenylquinazolin-4-one intermediate with ethyl chloroacetate under alkaline conditions (using potassium carbonate) in dry dimethylformamide (DMF). This reaction proceeds via the thiolate form of the intermediate, which attacks the alkylating agent to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. The product is then isolated by precipitation and recrystallization.

Reaction Summary:

Reactants Conditions Product Yield (%)
2-Mercapto-3-phenylquinazolin-4(3H)-one + Ethyl chloroacetate + K2CO3 Reflux in dry DMF, 5 hours Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate 65

The ethyl ester can subsequently be hydrolyzed to the corresponding acetic acid derivative, completing the synthesis of the target compound.

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Related Intermediate)

A patented one-pot synthesis method is reported for a closely related intermediate, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which is relevant for the preparation of quinazolinone derivatives. This method uses 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate) to form an intermediate, which then reacts with oxalyl chloride followed by phosphotungstic acid catalysis to close the ring. The process is efficient with high yield (75-80%) and purity (>99%) and involves crystallization and drying steps.

Key Steps:

Step Reagents/Conditions Outcome
1 3,4-Dimethoxyphenethylamine + Ethyl formate, reflux 6 h Intermediate 1 solution
2 Intermediate 1 + Oxalyl chloride in acetonitrile or dichloromethane, 10-20 °C Intermediate 2 solution
3 Addition of phosphotungstic acid, stirring, 1 h Intermediate 3 solution
4 Addition of methanol, reflux 3 h Reaction system 4 containing target compound
5 Cooling to 5-10 °C, filtration, washing, drying 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

Yields and Purity:

Solvent System Yield (%) Purity (%) Max Single Impurity (%)
Acetonitrile 78 99.3 0.16
Dichloromethane 80 99.1 0.16

This process reduces waste, improves safety, and lowers costs compared to previous methods.

Data Tables Summarizing Preparation Details

Compound Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Notes
2-Mercapto-3-phenylquinazolin-4(3H)-one Anthranilic acid, Phenyl isothiocyanate Triethylamine, ethanol, reflux 4 h 80 Intermediate for quinazolinone derivatives
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate K2CO3, dry DMF, reflux 5 h 65 Precursor to acetic acid derivative
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride 3,4-Dimethoxyphenethylamine, Ethyl formate Oxalyl chloride, phosphotungstic acid, methanol, 10-55 °C 78-80 99.1-99.3 One-pot method with high purity and yield

Research Outcomes and Analysis

  • The reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate proceeds via the thiolate form under alkaline conditions, confirming the nucleophilic substitution mechanism leading to the sulfanylacetate structure.

  • The one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride offers a streamlined approach with high yield and purity, reducing the need for multiple purification steps and minimizing impurities such as N-methyl derivatives, which are common in alternative routes.

  • Structural characterization by X-ray crystallography confirms the expected molecular conformation and the presence of key functional groups, supporting the synthetic pathway's validity.

  • The methods reviewed demonstrate scalability potential for industrial application due to their operational simplicity, cost-effectiveness, and environmental considerations (reduced waste and safer reagents).

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Differences

Property (6,7-Dimethoxy-4-oxo-3-phenyl-...)-acetic Acid (3-Allyl-6,7-dimethoxy-4-oxo-...)-acetic Acid
Substituent at Position 3 Phenyl group (aromatic, hydrophobic) Allyl group (aliphatic, unsaturated)
Molecular Weight ~386.4 g/mol (calculated) ~364.4 g/mol (calculated)
Purity & Form Data not available 99% purity, sold as 25 kg/cardboard drum
Potential Applications Likely pharmaceutical R&D (inferred from phenyl) Industrial synthesis (e.g., intermediates)

Key Observations :

  • Substituent Effects :
    • The phenyl group enhances hydrophobicity and may improve binding to aromatic protein pockets, making the compound a candidate for drug discovery.
    • The allyl group introduces unsaturation, increasing reactivity (e.g., in click chemistry or polymerization) and flexibility, favoring industrial use .
  • Solubility : The allyl-substituted analog’s aliphatic chain may improve solubility in organic solvents compared to the phenyl variant’s aromatic bulk.

Research Findings and Industrial Relevance

  • The allyl-substituted analog is produced by CHEMLYTE SOLUTIONS CO.,LTD at industrial scale (99% purity), indicating its role as a bulk intermediate in organic synthesis .
  • No direct data are available for the phenyl-substituted compound, but quinazolinones with aromatic 3-position substituents are frequently explored in medicinal chemistry for kinase inhibition or antimicrobial activity.

Biological Activity

The compound (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a member of the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound includes a quinazoline core with methoxy and sulfanyl substituents. The presence of these functional groups enhances its reactivity and biological interactions.

Feature Description
Chemical Formula C15_{15}H16_{16}N2_{2}O4_{4}S
Molecular Weight 320.36 g/mol
Functional Groups Methoxy, sulfanyl, carboxylic acid

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate antibacterial activity
Escherichia coliSignificant antibacterial activity
Pseudomonas aeruginosaMild to moderate activity

In vitro studies have demonstrated that the compound can inhibit the growth of both gram-positive and gram-negative bacteria .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in cell cultures.

Key findings include:

  • Reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
  • Decreased expression levels of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

3. Anticancer Properties

Quinazoline derivatives are being studied for their potential anticancer effects. This compound has shown promise in various cancer cell lines:

Cancer Cell Line IC50 Value (µM)
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)10.0
A549 (Lung cancer)15.0

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial activity of several quinazoline derivatives, (6,7-Dimethoxy-4-oxo-3-phenyldihydroquinazolin)-2-thiol derivatives were found to exhibit superior antibacterial properties compared to standard antibiotics. The study highlighted the importance of substituent variations on the phenyl ring affecting biological activity .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of quinazoline derivatives noted that (6,7-Dimethoxy-4-oxo-3-phenyldihydroquinazolin)-2-thiol significantly reduced pro-inflammatory markers in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a quinazolinone precursor with thiol-containing acetic acid derivatives in aprotic solvents like DMSO or ethanol, catalyzed by glacial acetic acid, for 12–18 hours under inert atmosphere improves yield . Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended to achieve >65% purity. Monitoring reaction progress using TLC (silica gel, hexane/EtOH 1:1) ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology : Use a combination of 1^1H NMR (DMSO-d6d_6, 200–600 MHz) to confirm methoxy, phenyl, and sulfanyl-acetic acid protons, and FT-IR to identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfur-containing moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C18_{18}H16_{16}N2_2O5_5S). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, with UV detection at 254 nm .

Q. How can researchers assess the compound’s solubility and stability in experimental buffers?

  • Methodology : Perform solubility screens in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Stability studies under varying pH (3–9) and temperatures (4–37°C) over 24–72 hours, analyzed via HPLC, identify degradation products. Use LC-MS to characterize hydrolyzed or oxidized byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodology : Systematically modify substituents (e.g., methoxy groups, phenyl rings) and evaluate bioactivity in target assays (e.g., enzyme inhibition, cytotoxicity). For example, replace the quinazolinone core with triazine derivatives (as in ) to assess scaffold flexibility. Use molecular docking (PDB ligands) and QSAR modeling to predict binding affinities .

Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology : For ambiguous NMR signals (e.g., overlapping methoxy or sulfanyl peaks), employ 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. Compare experimental data with computed spectra (DFT simulations). If impurities persist, optimize purification via preparative HPLC or fractional crystallization .

Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?

  • Methodology : Follow frameworks like Project INCHEMBIOL :

  • Physicochemical properties : Measure logP (octanol-water partitioning), hydrolysis rates (pH 7–9), and photodegradation (UV exposure).
  • Biotic studies : Use microcosms to assess microbial degradation and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Ecotoxicity : Conduct acute/chronic toxicity assays (OECD guidelines) on aquatic and terrestrial species.

Q. What statistical designs are appropriate for optimizing reaction yields or bioactivity in high-throughput screens?

  • Methodology : Implement factorial designs (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst concentration. For bioactivity screens, use randomized block designs with split-plot arrangements (e.g., trellis systems in ) to control for batch effects. Analyze data via ANOVA or machine learning (e.g., random forests) to identify significant predictors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.